Evidence Item 1: Unique Functional Group Triad vs. Three Closest Carboximidamide Analogs
The target compound is the only commercially available analog that simultaneously incorporates all three pharmacophoric elements: 7-methyl, 8-nitro, and 2-carboximidamide. The closest analogs each lack one critical functional group: 8-nitroquinoline-2-carboximidamide hydrochloride (CAS 1179359-97-7) lacks the 7-methyl group; 7-methylquinoline-2-carboximidamide hydrochloride (CAS 1179361-52-4) lacks the 8-nitro group; and quinoline-2-carboximidamide hydrochloride (CAS 110177-05-4) lacks both substituents . This structural divergence translates into quantifiable differences in key drug-likeness parameters.
| Evidence Dimension | Physicochemical property profile (Molecular Weight, H-Bond Donors, H-Bond Acceptors, Polar Surface Area) |
|---|---|
| Target Compound Data | MW 266.68 g/mol, HBD ≈3, HBA ≈6, PSA ≈108.6 Ų (estimated from 8-nitroquinoline-2-carboximidamide core), LogP (est.) ~1.5–2.5 |
| Comparator Or Baseline | 8-Nitroquinoline-2-carboximidamide HCl: MW 252.66, HBD ≈3, HBA ≈6, PSA 108.58 Ų. 7-Methylquinoline-2-carboximidamide HCl: MW 221.69, HBD ≈2, HBA ≈3, PSA ≈51 Ų. Quinoline-2-carboximidamide HCl: MW 207.66, HBD ≈2, HBA ≈3, PSA ≈51 Ų |
| Quantified Difference | Addition of 7-methyl contributes +14 Da and increases lipophilicity; addition of 8-nitro contributes +45 Da and increases PSA by ~57–58 Ų; combined presence yields +59 Da and +57 Ų vs. unsubstituted quinoline-2-carboximidamide |
| Conditions | Physicochemical properties from vendor product specifications and database entries (Bidepharm, ChemSrc) – see Section 1 and Section 2 sources |
Why This Matters
For scientific selection, the unique combination of substituents enables exploration of SAR hypotheses that no single analog can address; for procurement, only this CAS number guarantees delivery of the fully trisubstituted scaffold rather than a partially substituted or unsubstituted quinoline carboximidamide.
